molecular formula C17H27N3O2S B7535724 1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one

1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one

Cat. No. B7535724
M. Wt: 337.5 g/mol
InChI Key: JBMZORNCXAVWSR-UHFFFAOYSA-N
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Description

1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one, also known as MPTP, is a chemical compound that has been used in scientific research for its unique properties. MPTP is a synthetic compound that has been found to be useful in a variety of applications, including drug discovery and medical research.

Mechanism of Action

1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one is metabolized in the brain to form MPP+, a toxic compound that selectively damages dopaminergic neurons. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one-induced Parkinsonism has been found to closely resemble human Parkinson's disease, making it a valuable tool for studying the disease. 1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one has also been used to study the effects of various drugs and treatments on Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one has several advantages for lab experiments, including its ability to selectively damage dopaminergic neurons and its close resemblance to human Parkinson's disease. However, 1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one can also be toxic and difficult to handle, making it important to use proper safety precautions.

Future Directions

There are several future directions for research involving 1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one, including developing new treatments for Parkinson's disease, studying the role of oxidative stress in neurodegenerative diseases, and investigating the potential use of 1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one in other areas of medical research.
In conclusion, 1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one, or 1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one, is a synthetic compound that has been used in scientific research for its ability to selectively damage dopaminergic neurons and closely resemble human Parkinson's disease. While 1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one has several advantages for lab experiments, it is important to use proper safety precautions due to its toxicity. Future research involving 1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one could lead to new treatments for Parkinson's disease and a better understanding of neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one involves several steps, including the reaction of 2-(methylthio)thiazole with 1-(4-bromobutyl)-4-morpholinopiperidine to form the intermediate product. The intermediate product is then reacted with 1-chloropropan-3-one to produce 1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one.

Scientific Research Applications

1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one has been used in scientific research for its ability to selectively damage dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animal models. This has been useful in studying the mechanisms of Parkinson's disease and developing potential treatments.

properties

IUPAC Name

1-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c21-17(2-1-16-18-6-14-23-16)20-8-4-15(5-9-20)3-7-19-10-12-22-13-11-19/h6,14-15H,1-5,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMZORNCXAVWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCN2CCOCC2)C(=O)CCC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one

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